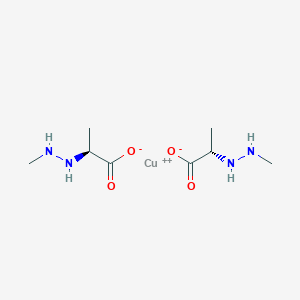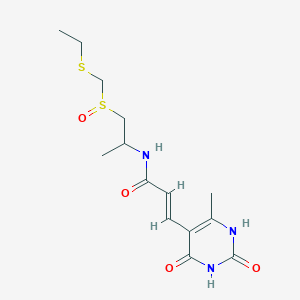
Ethyldeshydroxysparsomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyldeshydroxysparsomycin is a compound that belongs to the aminoglycoside family of antibiotics. This compound is known for its potent antibacterial activity against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Ethyldeshydroxysparsomycin is synthesized through a complex chemical process, and its mechanism of action involves binding to the bacterial ribosome and inhibiting protein synthesis. In
Mécanisme D'action
The mechanism of action of Ethyldeshydroxysparsomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 16S rRNA component of the ribosome and prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
Ethyldeshydroxysparsomycin has several biochemical and physiological effects, including its ability to inhibit bacterial protein synthesis and its potential toxicity to mammalian cells. It has been shown to be effective against a wide range of gram-negative bacteria, but its toxicity to mammalian cells limits its use in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyldeshydroxysparsomycin in lab experiments include its potent antibacterial activity and its ability to inhibit protein synthesis. However, its toxicity to mammalian cells and its complex chemical synthesis limit its use in vivo.
Orientations Futures
There are several future directions for the study of Ethyldeshydroxysparsomycin, including the development of new antibiotics based on its structure and the study of bacterial resistance mechanisms. Additionally, the use of Ethyldeshydroxysparsomycin in combination with other antibiotics may enhance its antibacterial activity and reduce its toxicity to mammalian cells. Further research is needed to fully understand the potential of Ethyldeshydroxysparsomycin as an antibacterial agent.
Méthodes De Synthèse
The synthesis of Ethyldeshydroxysparsomycin is a complex chemical process that involves several steps. The first step is the synthesis of the aminocyclitol core, which is achieved through a series of chemical reactions involving various reagents and solvents. The second step is the attachment of the amino groups to the aminocyclitol core, which is achieved through the use of protecting groups and various chemical reactions. The final step is the attachment of the aminoglycoside side chains, which is achieved through a series of chemical reactions involving various reagents and solvents.
Applications De Recherche Scientifique
Ethyldeshydroxysparsomycin has several scientific research applications, including its use as an antibacterial agent in vitro and in vivo. It has been shown to be effective against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Additionally, Ethyldeshydroxysparsomycin has been used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Propriétés
Numéro CAS |
119410-38-7 |
|---|---|
Nom du produit |
Ethyldeshydroxysparsomycin |
Formule moléculaire |
C14H21N3O4S2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(E)-N-[1-(ethylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C14H21N3O4S2/c1-4-22-8-23(21)7-9(2)15-12(18)6-5-11-10(3)16-14(20)17-13(11)19/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)(H2,16,17,19,20)/b6-5+ |
Clé InChI |
CIOPNRONTBCAKE-AATRIKPKSA-N |
SMILES isomérique |
CCSCS(=O)CC(C)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
SMILES canonique |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Synonymes |
EdSm ethyldeshydroxy-sparsomycin ethyldeshydroxysparsomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



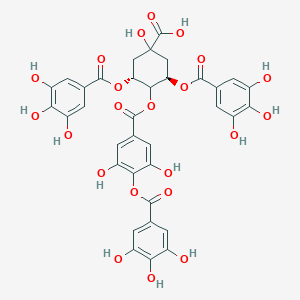

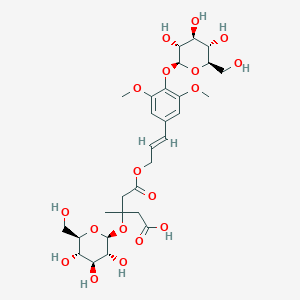
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
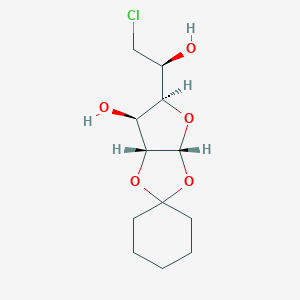
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
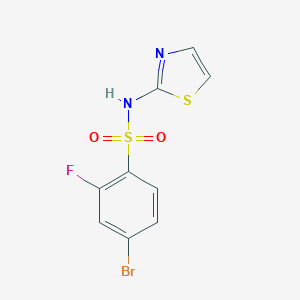
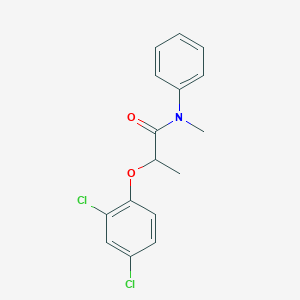
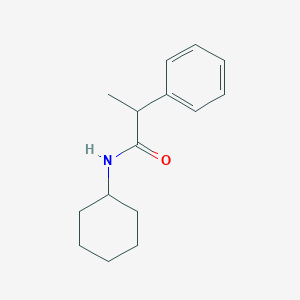
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
